molecular formula C17H13ClFN5O2 B6478054 2-(2-chloro-6-fluorophenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one CAS No. 1324107-43-8

2-(2-chloro-6-fluorophenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one

Cat. No.: B6478054
CAS No.: 1324107-43-8
M. Wt: 373.8 g/mol
InChI Key: KKUAFVHFEDQODV-UHFFFAOYSA-N
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Description

The compound “2-(2-chloro-6-fluorophenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one” is a complex organic molecule that contains several functional groups and heterocyclic rings. These include a chloro-fluorophenyl group, a pyrimidinyl group, an oxadiazolyl group, and an azetidinyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the chloro-fluorophenyl group could be introduced via electrophilic aromatic substitution, while the pyrimidinyl and oxadiazolyl groups could be formed through cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chloro and fluoro groups on the phenyl ring could potentially be substituted with other groups. The compound could also undergo reactions at the carbonyl group or the nitrogen atoms in the heterocyclic rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple polar groups and heteroatoms would likely make it relatively polar, affecting its solubility and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity, or investigating its potential uses in fields like medicine or materials science .

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN5O2/c18-12-3-1-4-13(19)11(12)7-14(25)24-8-10(9-24)17-22-16(23-26-17)15-20-5-2-6-21-15/h1-6,10H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUAFVHFEDQODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=C(C=CC=C2Cl)F)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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